REACTION_CXSMILES
|
FC1C=CC(C[O:7][C:8](=[O:27])[CH2:9][C:10]2[C:18]3[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=3)[N:12]([CH2:19][C:20]3[CH:25]=[CH:24][C:23]([F:26])=[CH:22][CH:21]=3)[CH:11]=2)=CC=1.[OH-].[Na+]>C(O)C>[F:26][C:23]1[CH:24]=[CH:25][C:20]([CH2:19][N:12]2[C:13]3[C:18](=[CH:17][CH:16]=[CH:15][CH:14]=3)[C:10]([CH2:9][C:8]([OH:27])=[O:7])=[CH:11]2)=[CH:21][CH:22]=1 |f:1.2|
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Name
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[1-(4-fluorobenzyl)indole-3-yl]acetic acid (4-fluorobenzyl)ester
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Quantity
|
8.7 g
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Type
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reactant
|
Smiles
|
FC1=CC=C(COC(CC2=CN(C3=CC=CC=C23)CC2=CC=C(C=C2)F)=O)C=C1
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Name
|
|
Quantity
|
50 mL
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Type
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solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
|
110 mL
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Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
the mixture heated for 1 hour
|
Duration
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1 h
|
Type
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TEMPERATURE
|
Details
|
at reflux
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Type
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TEMPERATURE
|
Details
|
After cooling
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Type
|
WASH
|
Details
|
the aqueous phase is washed with ether
|
Type
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FILTRATION
|
Details
|
the precipitate filtered
|
Name
|
|
Type
|
|
Smiles
|
FC1=CC=C(CN2C=C(C3=CC=CC=C23)CC(=O)O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |